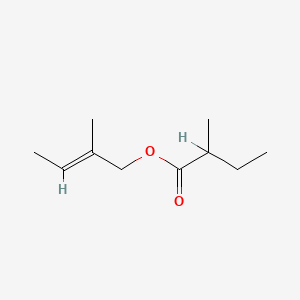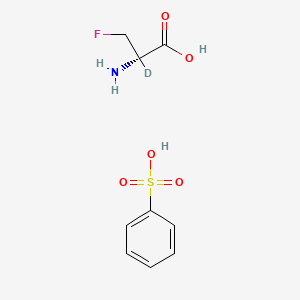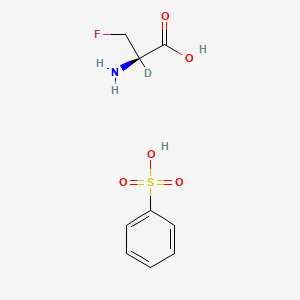
3-Fluoro-D-(2-2H)alanine benzenesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-D-[2-2h]alanine benzenesulfonate is a chemical compound that has garnered interest due to its unique properties and potential applications in various fields. This compound is a derivative of alanine, an amino acid, and features a fluorine atom and a deuterium atom, which contribute to its distinct chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-D-[2-2h]alanine benzenesulfonate typically involves the introduction of a fluorine atom and a deuterium atom into the alanine structure. One common method involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom. The deuterium atom can be incorporated using deuterated reagents or solvents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 3-Fluoro-D-[2-2h]alanine benzenesulfonate may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-D-[2-2h]alanine benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluoropyruvate, which can further react to form fluorolactate.
Reduction: Reduction reactions can convert fluoropyruvate to fluorolactate.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Fluoropyruvate: Formed during oxidation reactions.
Fluorolactate: Formed during reduction reactions.
Substituted Derivatives: Various substituted derivatives can be formed depending on the nucleophile used in substitution reactions.
Applications De Recherche Scientifique
3-Fluoro-D-[2-2h]alanine benzenesulfonate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its antibacterial properties and potential use in developing new antibiotics.
Industry: Utilized in the production of fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-Fluoro-D-[2-2h]alanine benzenesulfonate involves its interaction with bacterial alanine racemase. By inhibiting this enzyme, the compound disrupts the synthesis of D-alanine, an essential component of the bacterial cell wall. This inhibition leads to the weakening of the cell wall and ultimately the death of the bacterial cell .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Fluoro-D-alanine: Similar structure but lacks the deuterium atom.
2-Fluoro-D-alanine: Fluorine atom is positioned differently.
D-Alanine: Lacks both the fluorine and deuterium atoms.
Uniqueness
3-Fluoro-D-[2-2h]alanine benzenesulfonate is unique due to the presence of both a fluorine atom and a deuterium atom, which confer distinct chemical and biological properties. The deuterium atom can influence the metabolic stability and reaction kinetics, making this compound particularly interesting for research and industrial applications.
Propriétés
Numéro CAS |
59189-06-9 |
|---|---|
Formule moléculaire |
C9H12FNO5S |
Poids moléculaire |
266.27 g/mol |
Nom IUPAC |
(2R)-2-amino-2-deuterio-3-fluoropropanoic acid;benzenesulfonic acid |
InChI |
InChI=1S/C6H6O3S.C3H6FNO2/c7-10(8,9)6-4-2-1-3-5-6;4-1-2(5)3(6)7/h1-5H,(H,7,8,9);2H,1,5H2,(H,6,7)/t;2-/m.0/s1/i;2D |
Clé InChI |
XOXBTKOKBQADJP-RFHPMPFVSA-N |
SMILES isomérique |
[2H][C@](CF)(C(=O)O)N.C1=CC=C(C=C1)S(=O)(=O)O |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)O.C(C(C(=O)O)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


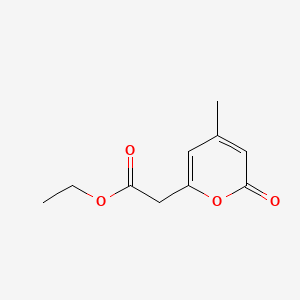
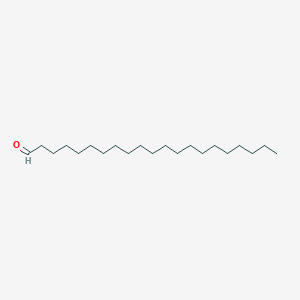
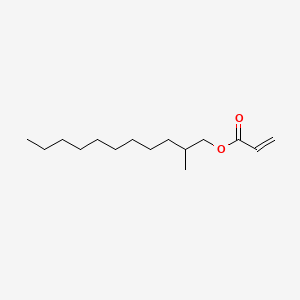
![2-fluoro-N-(2-fluoroethyl)-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine;hydrochloride](/img/structure/B12653099.png)


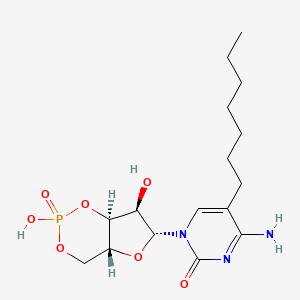
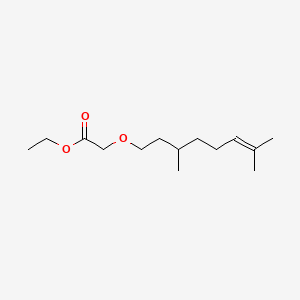

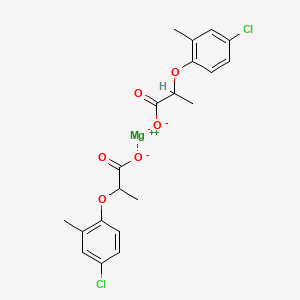
![Magnesium 2-[(4-chloro-O-tolyl)oxy]propionate](/img/structure/B12653156.png)
